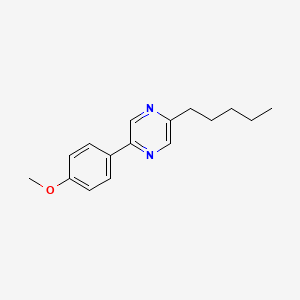
2-(4-Methoxyphenyl)-5-pentylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-pentylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-pentylpyrazine typically involves the condensation of 4-methoxyphenylhydrazine with pentylglyoxal. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-5-pentylpyrazine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced pyrazine derivatives
Substitution: Halogenated pyrazine derivatives
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-pentylpyrazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . In cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-5-pentylpyrazine stands out due to its unique pentyl side chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications requiring membrane permeability, such as drug delivery .
Propiedades
Número CAS |
113952-88-8 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-pentylpyrazine |
InChI |
InChI=1S/C16H20N2O/c1-3-4-5-6-14-11-18-16(12-17-14)13-7-9-15(19-2)10-8-13/h7-12H,3-6H2,1-2H3 |
Clave InChI |
RJZPPXRSVCGDGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


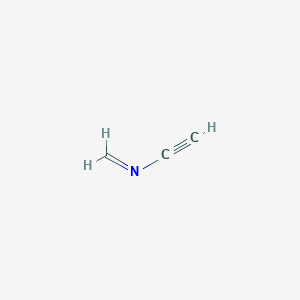
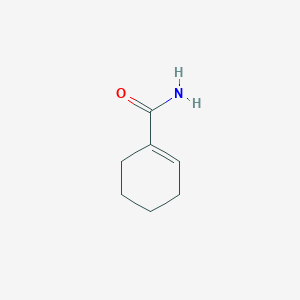
![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)

![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
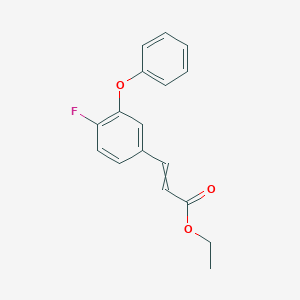
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
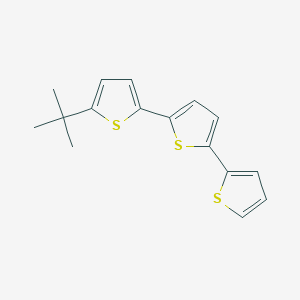


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
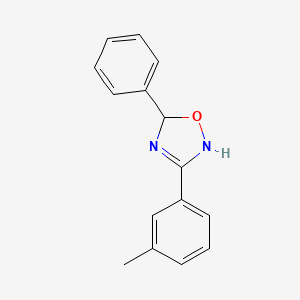
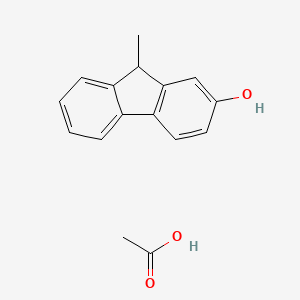
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
